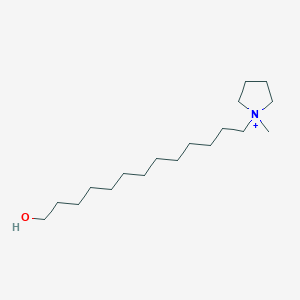
1-(13-Hydroxytridecyl)-1-methylpyrrolidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM is a synthetic organic compound characterized by a pyrrolidinium core substituted with a 13-hydroxytridecyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM typically involves the alkylation of pyrrolidine with a 13-hydroxytridecyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(13-oxotridecyl)-1-methylpyrrolidinium.
Reduction: Regeneration of 1-(13-hydroxytridecyl)-1-methylpyrrolidinium.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of immune responses.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor of activated T-cells (NF-AT), a transcription factor involved in the regulation of immune responses . This inhibition is achieved through the binding of the compound to the NF-AT complex, preventing its translocation to the nucleus and subsequent gene transcription.
Comparison with Similar Compounds
1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM can be compared to other pyrrolidinium compounds such as:
Broussonetine R: A pyrrolidine alkaloid with a similar hydroxylated tridecyl chain but differing in the substitution pattern on the pyrrolidine ring.
2-(13-Hydroxytridecyl)isoindoline-1,3-dione: Another compound with a 13-hydroxytridecyl chain but featuring an isoindoline core instead of a pyrrolidinium core.
The uniqueness of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM lies in its specific substitution pattern and its ability to modulate immune responses through NF-AT inhibition.
Properties
Molecular Formula |
C18H38NO+ |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
13-(1-methylpyrrolidin-1-ium-1-yl)tridecan-1-ol |
InChI |
InChI=1S/C18H38NO/c1-19(16-12-13-17-19)15-11-9-7-5-3-2-4-6-8-10-14-18-20/h20H,2-18H2,1H3/q+1 |
InChI Key |
ZIMQSCPYBZPKEW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11586314.png)
![1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11586315.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586319.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methylpiperidin-1-yl)propan-2-ol](/img/structure/B11586330.png)
![(2E)-2-cyano-N-methyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11586336.png)
![6-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-N-(2-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11586337.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate](/img/structure/B11586347.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11586351.png)
![3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11586358.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586362.png)
![prop-2-en-1-yl 2-{1-[4-(methoxycarbonyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586370.png)
![6-(4-Ethoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11586379.png)
